

MDVN1003 chemical structure and properties

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An In-Depth Technical Guide to **MDVN1003**: A Dual BTK/PI3Kδ Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

MDVN1003 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting these two key nodes, **MDVN1003** offers a promising therapeutic strategy for various hematological cancers, particularly non-Hodgkin's lymphoma (NHL). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **MDVN1003**.

Chemical Structure and Properties

MDVN1003 is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of MDVN1003



Identifier	Value
IUPAC Name	4-(8-amino-3-(1-(but-2-ynoyl)azetidin-3-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
CAS Number	2058116-52-0
Molecular Formula	C22H20FN7O
SMILES	CC#CC(=O)N1CC(C1)n2c(c3c(n2)N=C(C=N3)N)c4ccc(cc4)C(=O)Nc5ccccn5

Table 2: Physicochemical Properties of MDVN1003

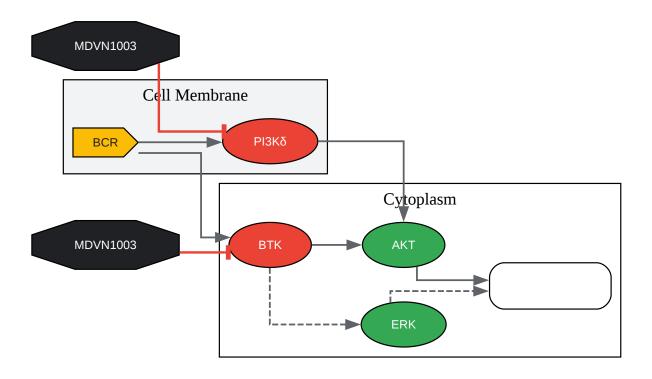
Property	Value
Molecular Weight	417.45 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Mechanism of Action and Signaling Pathway

MDVN1003 exerts its therapeutic effect by inhibiting two key enzymes in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3K δ).[1] The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.

Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the phosphorylation and activation of several downstream proteins, including BTK and PI3K δ . Activated BTK and PI3K δ , in turn, activate further downstream effectors such as AKT and ERK, which promote cell survival and proliferation.[1] By inhibiting both BTK and PI3K δ , **MDVN1003** effectively blocks these pro-survival signals, leading to apoptosis (programmed cell death) in malignant B-cells.[1]





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Fig. 1: Simplified BCR signaling pathway and points of inhibition by MDVN1003.

Potency and Efficacy

The inhibitory activity of **MDVN1003** against its target kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this dual inhibitor.

Table 3: In Vitro Inhibitory Activity of MDVN1003

Target	IC50 (nM)
ВТК	32.3
ΡΙ3Κδ	16.9

These low nanomolar IC50 values indicate that **MDVN1003** is a highly potent inhibitor of both BTK and PI3K δ . This dual activity is critical for its enhanced efficacy in overcoming potential resistance mechanisms that may arise from the inhibition of a single target.



Experimental Protocols

The following provides a generalized methodology for key experiments used to characterize the activity of dual BTK/PI3K δ inhibitors like **MDVN1003**.

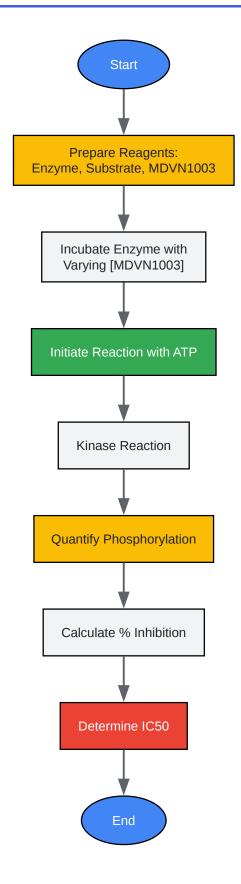
In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of MDVN1003 against BTK and PI3Kδ.

Methodology:

- Recombinant human BTK and PI3K δ enzymes are used.
- A suitable substrate (e.g., a peptide for BTK, phosphatidylinositol for PI3K δ) is prepared.
- The enzymes are incubated with varying concentrations of MDVN1003.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- The percentage of inhibition at each concentration of MDVN1003 is calculated relative to a control without the inhibitor.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.





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Fig. 2: General workflow for an in vitro kinase inhibition assay.



Cell-Based Proliferation Assay

Objective: To assess the effect of MDVN1003 on the proliferation of B-cell lymphoma cell lines.

Methodology:

- Select a suitable B-cell lymphoma cell line (e.g., a cell line known to be dependent on BCR signaling).
- Seed the cells in a multi-well plate at a predetermined density.
- Treat the cells with a range of concentrations of MDVN1003.
- Incubate the cells for a specified period (e.g., 72 hours).
- Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.
- Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
- Calculate the percentage of proliferation inhibition relative to untreated control cells.
- Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Conclusion

MDVN1003 is a potent dual inhibitor of BTK and PI3Kδ with promising potential for the treatment of B-cell malignancies. Its ability to simultaneously block two critical nodes in the BCR signaling pathway provides a strong rationale for its continued investigation and development. The data presented in this guide offer a foundational understanding of its chemical properties, mechanism of action, and in vitro potency, providing a valuable resource for researchers in the field of oncology and drug discovery.



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References

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- To cite this document: BenchChem. [MDVN1003 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608953#mdvn1003-chemical-structure-and-properties]

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